BenchChemオンラインストアへようこそ!

N-cyclopentylquinoline-8-carboxamide

PARP-1 Inhibition Conformational Analysis Medicinal Chemistry

N-Cyclopentylquinoline-8-carboxamide (CAS: 878251-41-3; molecular formula C15H16N2O; MW: 240.30 g/mol) is a synthetically derivatized member of the quinoline-8-carboxamide class. This foundational heterocyclic scaffold is widely recognized in medicinal chemistry for its ability to form an intramolecular hydrogen bond that enforces a critical pharmacophoric conformation, a feature mechanistically validated in the design of poly(ADP-ribose) polymerase-1 (PARP-1) and CD38 inhibitors.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B7644463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylquinoline-8-carboxamide
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C15H16N2O/c18-15(17-12-7-1-2-8-12)13-9-3-5-11-6-4-10-16-14(11)13/h3-6,9-10,12H,1-2,7-8H2,(H,17,18)
InChIKeyPBVALSJHQMLPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentylquinoline-8-carboxamide: Chemical Identity, Quinoline Class Context, and Procurement-Relevant Baseline Data


N-Cyclopentylquinoline-8-carboxamide (CAS: 878251-41-3; molecular formula C15H16N2O; MW: 240.30 g/mol) is a synthetically derivatized member of the quinoline-8-carboxamide class. This foundational heterocyclic scaffold is widely recognized in medicinal chemistry for its ability to form an intramolecular hydrogen bond that enforces a critical pharmacophoric conformation, a feature mechanistically validated in the design of poly(ADP-ribose) polymerase-1 (PARP-1) and CD38 inhibitors . The compound is commercially available at a minimum purity of ≥95%, establishing a reliable baseline for research procurement .

Why Generic N-Substituted Quinoline-8-Carboxamides Cannot Substitute for N-Cyclopentylquinoline-8-Carboxamide in Structure-Activity Studies


The quinoline-8-carboxamide pharmacophore critically relies on a specific intramolecular hydrogen bond between the carboxamide NH and the quinoline N1 atom to orient the C-8 substituent for target engagement . Replacing the N-cyclopentyl moiety with smaller N-alkyl groups (e.g., N-methyl) or planar N-aryl groups (e.g., N-phenyl) substantially alters the steric volume and lipophilicity of the exocyclic amide region, which is proven to dictate PARP-1 inhibitory potency within this compound class . Therefore, generic quinoline-8-carboxamide analogs are not functionally interchangeable surrogates.

N-Cyclopentylquinoline-8-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Intramolecular Hydrogen Bond Fixation: Scaffold Stability Advantage Over the Standard PARP-1 Inhibitor 5-Aminoisoquinolin-1-one (5-AIQ)

The quinoline-8-carboxamide scaffold enforces a bioactive conformation via an intramolecular hydrogen bond, a structural attribute absent in the non-quinoline standard inhibitor 5-aminoisoquinolin-1-one (5-AIQ). Experimentally, the most basic analog leveraging this conformational lock, 2-methylquinoline-8-carboxamide, inhibited human recombinant PARP-1 with an IC50 of 500 nM, representing a 3.6-fold improvement in potency over 5-AIQ (IC50 = 1.8 µM) . As an N-substituted derivative, N-cyclopentylquinoline-8-carboxamide inherits this core conformational stabilization.

PARP-1 Inhibition Conformational Analysis Medicinal Chemistry

Steric and Lipophilic Differentiation of the N-Cyclopentyl Substituent from N-Aryl Analogs in Cellular Target Engagement

The N-cyclopentyl group confers a distinct steric and lipophilic profile compared to planar N-aryl quinoline-8-carboxamide analogs. Based on computed physicochemical properties, N-cyclopentylquinoline-8-carboxamide features a topological polar surface area (TPSA) of 42.0 Ų and a LogP of 3.3 . In contrast, the unsubstituted quinoline-8-carboxamide and N-phenyl derivatives exhibit different logP values that affect membrane permeability and aqueous solubility. Within the broader class, higher lipophilicity has been shown to enhance cellular PARP-1 engagement , positioning the N-cyclopentyl congener as a potentially superior tool for cell-based assays compared to less lipophilic N-alkyl counterparts like N-methylquinoline-8-carboxamide.

ADMET Lipophilicity Cellular Permeability

Selectivity Profile Inference from Quinoline-8-Carboxamide Scaffold: Avoiding Off-Target CYP450 Liability Seen with N-Phenylquinoline-8-carboxamide Analogs

Within the quinoline-8-carboxamide series, N-phenyl substitution has been associated with off-target activity at cytochrome P450 enzymes. Specifically, the unsubstituted parent quinoline-8-carboxamide inhibits human recombinant PARP-1 with an IC50 of 1.9 µM but exhibits promiscuous CYP engagement . N-cyclopentylquinoline-8-carboxamide, by virtue of its saturated alkyl substituent, is predicted by pharmacophore models to lack the key aromatic interactions that promote CYP450 binding, offering a potentially cleaner selectivity profile for PARP-1 inhibitor development.

Cytochrome P450 Off-Target Selectivity Drug Metabolism

Caveat: Limitation of Direct Differential Evidence for N-Cyclopentylquinoline-8-Carboxamide

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents returned no primary research articles or issued patents that quantitatively report biological activity data (IC50, EC50, Ki, or Kd) specifically for N-cyclopentylquinoline-8-carboxamide. The compound is not indexed in PubChem with bioassay results, nor is it featured in the ChEMBL database with curated activity endpoints. Therefore, all differentiation claims in this guide are necessarily class-level inferences derived from the broader quinoline-8-carboxamide literature, rather than direct head-to-head experimental comparisons for this precise compound. Users should treat procurement decisions as based on a structurally differentiated but biologically unvalidated scaffold relative to data-rich analogs.

Data Gap Evidence Strength Procurement Risk

N-Cyclopentylquinoline-8-Carboxamide: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Starting Scaffold for PARP-1 Inhibitor Lead Optimization

The quinoline-8-carboxamide scaffold, as validated by the intramolecular hydrogen bond and PARP-1 inhibitory activity of 2-methylquinoline-8-carboxamide (IC50 = 500 nM) , positions N-cyclopentylquinoline-8-carboxamide as a viable core for library synthesis. The N-cyclopentyl group provides a balance of lipophilicity (LogP ~3.3) and steric bulk, offering a differentiated starting point for SAR expansion at the 2- and 3-positions via Pd-catalyzed cross-coupling .

Chemical Probe Development: Tool Compound for DNA-Repair Pathway Studies Requiring Balanced Permeability

The computed physicochemical profile (TPSA = 42.0 Ų, LogP = 3.3) predicts enhanced passive membrane permeability compared to unsubstituted quinoline-8-carboxamide . This makes N-cyclopentylquinoline-8-carboxamide a suitable candidate for cell-based assays investigating PARP-1 dependent DNA repair, where intracellular target engagement is essential .

Chemical Biology: Comparator Compound for Selectivity Profiling Against N-Aryl Quinoline-8-Carboxamides

Given that N-phenylquinoline-8-carboxamide analogs exhibit CYP450 off-target interactions , N-cyclopentylquinoline-8-carboxamide can serve as a selectivity control. Its saturated alkyl amide substituent is predicted to minimize CYP engagement, enabling head-to-head selectivity comparisons that distinguish target-specific PARP-1 pharmacology from CYP-mediated confounding effects.

Procurement: Structurally Novel but Biologically Unvalidated Scaffold — Primary Screening Required

Due to the confirmed absence of any curated bioactivity records for this precise compound in ChEMBL or BindingDB , N-cyclopentylquinoline-8-carboxamide is best suited for laboratories with the capacity to perform de novo biological profiling. Its structural differentiation from data-rich analogs aligns with hit-finding campaigns that prioritize scaffold novelty over pre-existing pharmacological validation .

Quote Request

Request a Quote for N-cyclopentylquinoline-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.